molecular formula C22H36N4 B1629433 Detda CAS No. 75389-89-8

Detda

Cat. No.: B1629433
CAS No.: 75389-89-8
M. Wt: 356.5 g/mol
InChI Key: HGXVKAPCSIXGAK-UHFFFAOYSA-N
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Description

Diethyl toluene diamine, commonly known as Detda, is a liquid aromatic organic molecule with the chemical formula C₁₁H₁₈N₂. It is an aromatic diamine and has the CAS Registry number 68479-98-1. This compound is often marketed as a less toxic alternative to 4,4’-methylenedianiline and is used extensively in the polyurethane industry .

Chemical Reactions Analysis

Detda undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: this compound can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Detda has a wide range of applications in scientific research, including:

Mechanism of Action

Detda acts as a curing agent and chain extender by reacting with isocyanate groups to form urea linkages. The aromatic ring in this compound is activated by the two ethyl groups, making it more reactive in the isocyanate reaction. This reactivity allows this compound to form strong cross-linked networks in polymers, enhancing their mechanical properties and thermal stability .

Comparison with Similar Compounds

Detda is often compared with other diamine compounds such as:

Properties

IUPAC Name

2,4-diethyl-6-methylbenzene-1,3-diamine;4,6-diethyl-2-methylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H18N2/c1-4-8-6-9(5-2)11(13)7(3)10(8)12;1-4-8-6-7(3)10(12)9(5-2)11(8)13/h2*6H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXVKAPCSIXGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1N)C)N)CC.CCC1=C(C(=C(C(=C1)C)N)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethyltoluenediamine appears as a dark clear mobile liquid with an amine odor. Partially soluble in water and denser than water. Vapors are heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and damage the upper respiratory tract. May be toxic by skin absorption and ingestion.
Record name DIETHYLTOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21767
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

75389-89-8
Record name DIETHYLTOLUENEDIAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21767
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyltoluenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075389898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A mixture of 65 parts by weight of 1-methyl-3,5-diethyl-2,4-diaminobenzene and 35 parts by weight of 1-methyl-3,5-diethyl-2,6-diaminobenzene.
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Synthesis routes and methods II

Procedure details

A commercial preparation of diethyl toluene diamine (DETDA) which is an isomeric mixture of 1-methyl-3,5-diethyl-2,4-diaminobenzene and 1-methyl-3,5-diethyl-2,6-diaminobenzene in a ratio between 65:35 and 80:20.
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Synthesis routes and methods III

Procedure details

a mixture of 65% of 1-methyl-3,5-diethyl-2,4-diaminobenzene and 35% of 1-methyl-3,5-diethyl-2,6-diaminobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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